N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)-1H-1,3-benzodiazol-1-yl]acetamide
Description
This compound is a substituted acetamide featuring an N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl) backbone and a 1H-1,3-benzodiazol-1-yl moiety with a 1-hydroxyethyl substituent. Its structure combines elements of chloroacetamide herbicides (e.g., ethoxymethyl and ethyl-methylphenyl groups) with a benzodiazolyl heterocycle, which is uncommon in typical agrochemicals but prevalent in medicinal chemistry for targeting enzymes or receptors . The hydroxyethyl group may influence metabolic stability, as hydroxylation is a common detoxification pathway in herbicidal analogs .
Properties
IUPAC Name |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-5-18-11-9-10-16(3)22(18)26(15-29-6-2)21(28)14-25-20-13-8-7-12-19(20)24-23(25)17(4)27/h7-13,17,27H,5-6,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQPETVGZUKPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2C(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)-1H-1,3-benzodiazol-1-yl]acetamide is a compound with potential biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₁N₃O₃
- Molecular Weight : 251.321 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 406.3 °C
- Flash Point : 199.5 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of benzodiazoles, including compounds like N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-acetamide, exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting a potential application in treating infections.
2. Herbicidal Properties
This compound is structurally similar to known herbicides such as acetochlor, which is used to control weeds in crops like corn and soybeans. Acetochlor operates by inhibiting protein synthesis in plant meristems, leading to effective weed management. The specific compound's activity in this regard remains to be fully characterized but suggests similar mechanisms might be at play.
3. Pharmacological Effects
Preliminary studies have indicated that compounds within this class could possess anti-inflammatory and analgesic properties. The presence of the benzodiazole moiety is often associated with various pharmacological effects, including central nervous system activity.
The mechanisms through which N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-acetamide exerts its biological effects include:
- Protein Synthesis Inhibition : Similar to other herbicides, it may inhibit protein synthesis in target organisms.
- Cell Membrane Disruption : Some studies suggest that related compounds can disrupt microbial cell membranes, leading to cell lysis.
Case Studies
Several studies have documented the biological activity of compounds related to N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-acetamide:
Scientific Research Applications
The compound N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic molecule with potential applications in various scientific research fields, notably in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects due to its structural similarity to known pharmacophores. The compound's design suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
A study explored the antimicrobial properties of benzodiazole derivatives, including compounds similar to this compound. Results indicated that derivatives exhibited significant activity against various bacterial strains, suggesting that modifications to the benzodiazole core can enhance bioactivity .
Anticancer Research
Research into the anticancer properties of compounds containing benzodiazole moieties has gained traction. Preliminary studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study: In Vitro Studies
In vitro studies demonstrated that benzodiazole derivatives could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The specific compound under discussion was noted for its ability to target specific signaling pathways involved in cancer progression .
Neuropharmacology
The compound's structural features suggest potential neuroprotective effects, which are being explored in the context of neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research has indicated that certain benzodiazole derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. The compound's efficacy in these areas is currently under investigation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Metabolic Pathways (Inferred from Evidence)
Research Findings and Implications
- Synthetic Routes : The target compound’s benzodiazolyl group could be synthesized via 1,3-dipolar cycloaddition (similar to ) or nucleophilic substitution (as in ).
- Biological Activity : While chloroacetamides are herbicides, benzodiazolyl acetamides are more associated with medicinal applications (e.g., antimicrobial, anticancer). The hydroxyethyl group may bridge agrochemical and pharmaceutical properties.
- Environmental Impact : Unlike persistent chloroacetamides, the hydroxyethyl group may promote biodegradability, as seen in hydroxylated metolachlor metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
